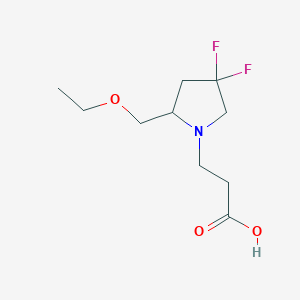
3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid
Descripción general
Descripción
3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid, also known as 3-EMDFPP, is an organic compound with a unique structure and a wide range of applications in scientific research. It is a synthetic intermediate used in the preparation of various heterocyclic compounds and pharmaceuticals. Its unique structure makes it an attractive target for researchers in the field of synthetic organic chemistry.
Aplicaciones Científicas De Investigación
3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid has a wide range of applications in scientific research. It is used in the synthesis of heterocyclic compounds and pharmaceuticals, including anticancer drugs, anti-inflammatory drugs, and antifungal agents. It is also used in the synthesis of polymers, such as polyethers and polyurethanes. Additionally, 3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid has been used in the synthesis of peptide and peptidomimetic compounds, which have potential applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid is not yet fully understood. However, it is believed that the compound acts as an electrophilic reagent, which can interact with nucleophilic centers in the target molecule to form a new bond. This reaction is believed to be the basis of its wide range of applications in scientific research.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid have not been extensively studied. However, it is believed that the compound can interact with various cellular components, such as proteins, enzymes, and nucleic acids, to affect their function. Additionally, 3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid has been shown to inhibit the growth of certain bacteria and fungi, suggesting that it may have antimicrobial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and widely available, and the two-step synthesis process is relatively straightforward. Additionally, the compound has a wide range of applications in scientific research, making it a versatile and attractive target for researchers. However, there are some limitations to using 3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid in laboratory experiments. It is a synthetic compound, which means that its effects on living organisms are not yet fully understood. Additionally, the two-step synthesis process can be time-consuming and labor-intensive.
Direcciones Futuras
There are several potential future directions for research on 3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid. First, further research is needed to understand the mechanism of action of the compound and its effects on living organisms. Second, research should be conducted to further explore the potential applications of 3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid in the synthesis of pharmaceuticals and other compounds. Third, research should be conducted to improve the synthesis process, including the development of more efficient and cost-effective methods. Finally, further research should be conducted to explore the potential toxicity of 3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid.
Propiedades
IUPAC Name |
3-[2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO3/c1-2-16-6-8-5-10(11,12)7-13(8)4-3-9(14)15/h8H,2-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXPWJCYDHSQFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CC(CN1CCC(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-cyclohexyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478342.png)


